molecular formula C18H19FN2O2 B2818170 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide CAS No. 1795302-59-8

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide

Cat. No. B2818170
CAS RN: 1795302-59-8
M. Wt: 314.36
InChI Key: JJXCOQPSTLHIIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide” is related to the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo [3,4-b]pyridines and 2H-pyrazolo [3,4-b]pyridines .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of compounds related to pyridine and azepane derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, studies on the formation of pyridin-4(1H)-one versus 1H-azepin-4(7H)-one through treatment with tetrabutylammonium fluoride highlight the reactivity of cycloadducts in forming pyridine or azepine derivatives under different conditions (Alves et al., 2007).
  • Another study on the intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines, and azepanes elaborates on the methodological advancements in constructing complex heterocyclic systems, which could be relevant for the synthesis of compounds like 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide (Würdemann & Christoffers, 2014).

Catalysis and Organic Reactions

  • Studies on the photoinduced synthesis of fluorinated dibenz[b,e]azepines via radical triggered cyclization present innovative approaches to introducing fluorine into heterocyclic compounds, potentially applicable to the synthesis or functionalization of compounds like 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide (Qi et al., 2019).

Material Science Applications

  • The exploration of hydrogen-bond basicity scales for secondary amines provides a foundation for understanding the intermolecular interactions involving nitrogen-containing compounds, which is crucial for designing materials and pharmaceuticals with desired properties (Graton et al., 2001).

Advanced Functional Materials

  • Research into fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrates the application of pyridine derivatives in sensing technologies. This highlights the potential for using similar compounds in developing sensors and other functional materials (Yang et al., 2013).

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-17-8-6-14(7-9-17)15-4-1-2-10-20(12-15)18(22)16-5-3-11-21(23)13-16/h3,5-9,11,13,15H,1-2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXCOQPSTLHIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide

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